molecular formula C17H23NO4 B1383145 tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate CAS No. 1823776-36-8

tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate

Cat. No.: B1383145
CAS No.: 1823776-36-8
M. Wt: 305.4 g/mol
InChI Key: YYOVHLBZTLRKCY-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a methoxyphenyl group, and a piperidine ring with a ketone functionality. It is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with the piperidine ring.

    Formation of the Ketone Functionality: The ketone functionality can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone functionality to an alcohol group.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(4-hydroxyphenyl)-4-oxopiperidine-1-carboxylate
  • tert-Butyl 2-(4-chlorophenyl)-4-oxopiperidine-1-carboxylate
  • tert-Butyl 2-(4-fluorophenyl)-4-oxopiperidine-1-carboxylate

Uniqueness

tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties

Biological Activity

tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate (CAS No. 1823776-36-8) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C17H23NO4, with a molecular weight of 305.37 g/mol. The compound features a piperidine ring substituted with a methoxyphenyl group and a tert-butyl ester, which may influence its biological interactions and solubility profile.

Research indicates that compounds similar to this compound can interact with various biological targets, including enzymes involved in metabolic pathways. For instance, studies on related piperidine derivatives have shown inhibition of acetyl-coenzyme A carboxylases (ACCs), which are critical in fatty acid metabolism. Compounds with IC50 values below 1000 nM against ACCs have been noted, suggesting potential therapeutic applications in metabolic disorders .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of related compounds on human cell lines. For example, certain piperidinone derivatives exhibited low cytotoxicity against human embryonic lung fibroblast (HELF) cells at concentrations exceeding 100 μM. This suggests that while they may be effective against specific targets, they possess a favorable safety profile for normal cells .

Study on Piperidinone Derivatives

A notable study evaluated the binding and cellular activity of piperidinone compounds, including derivatives similar to this compound. The results indicated significant inhibition of cancer cell proliferation in breast and pancreatic cancer models, highlighting the potential for these compounds in oncology .

Table 1: Summary of Biological Activity

CompoundTargetIC50 (nM)Cytotoxicity (μM)Notes
Piperidinone derivative (example)ACC1/ACC2<1000>100Low toxicity in HELF cells
Tert-butyl derivativeCancer cell linesVariesVariesSignificant anti-proliferative effects

Properties

IUPAC Name

tert-butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-10-9-13(19)11-15(18)12-5-7-14(21-4)8-6-12/h5-8,15H,9-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOVHLBZTLRKCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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